

Discovery and origin of anabaseine and its

derivatives.

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Compound of Interest		
Compound Name:	Dmab-anabaseine dihydrochloride	
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An in-depth technical guide on the discovery, origin, and pharmacological significance of anabaseine and its derivatives, prepared for researchers, scientists, and drug development professionals.

Executive Summary

Anabaseine is a naturally occurring alkaloid toxin, first identified in nemertine worms, that has garnered significant scientific interest due to its interaction with nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] While anabaseine itself is a potent agonist at a variety of nAChR subtypes, its synthetic derivative, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A), also known as GTS-21, has emerged as a key compound in drug development.[1][2][4][5][6][7][8] GTS-21 is a selective partial agonist for the α7 subtype of nAChRs, which is implicated in cognitive processes and inflammatory pathways.[4][5][7][9] This compound has been investigated for its therapeutic potential in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[1][2][6][7] This document provides a comprehensive overview of the discovery of anabaseine, the development of its derivatives, their mechanism of action, and the experimental methodologies used to characterize these compounds.

Discovery and Natural Origin of Anabaseine

Anabaseine was first chemically synthesized by Späth and Mamoli in 1936, years before its discovery as a natural product.[3][10] Its isolation from a natural source was reported in 1971 by Kem, Abbott, and Coates, who identified the compound in marine nemertine worms (phylum



Nemertea), also known as ribbon worms.[3] These carnivorous worms utilize anabaseine as a potent toxin to paralyze their prey and as a chemical defense against predators.[1][2][3][4] Anabaseine has also been isolated from the poison glands of Aphaenogaster ants, where it functions as a pheromone and a defense mechanism.[3]

The initial purification and identification of anabaseine from nemertean extracts were facilitated by a chemical assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with anabaseine to form a product with a high visible light absorbance, allowing for its detection in small quantities.[2][11] This spectrophotometric assay proved crucial for quantifying anabaseine concentrations in the worm's body and proboscis.[1][2][6][11]

Anabaseine Derivatives: The Advent of GTS-21

The chemical structure of anabaseine, particularly its reactive imine group, makes it an ideal scaffold for the synthesis of novel drug candidates.[3] This has led to the development of a family of nicotinic agonists, the most prominent of which is GTS-21 (DMXB-A).[3][7][8] Synthesized by Kem and colleagues, GTS-21 was designed to be a selective agonist for the α 7 nAChR.[1][3] Unlike the parent compound anabaseine, which stimulates a wide variety of nAChRs, GTS-21 exhibits partial agonism specifically at the α 7 subtype.[4][5][9][12] This selectivity has made GTS-21 a valuable tool for studying the role of α 7 nAChRs in the central nervous system and a promising candidate for therapeutic intervention in neurological and psychiatric disorders.[1][2][6][7]

Quantitative Pharmacological Data

The pharmacological profiles of anabaseine, GTS-21, and its primary human metabolite, 3-(4-hydroxy, 2-methoxy-benzylidene)anabaseine (4OH-GTS-21), have been characterized through various binding and functional assays. The following tables summarize key quantitative data for these compounds at different nAChR subtypes.

Table 1: Binding Affinities (Ki) of Anabaseine Derivatives at Nicotinic Acetylcholine Receptors



Compound	Receptor Subtype	Species	Ki Value	Reference(s)
GTS-21	α7 nAChR	Human	2000 nM	[9]
GTS-21	α7 nAChR	Rat	650 nM	[9]
GTS-21	α4β2 nAChR	Human	20 nM	[9][13][14]
GTS-21	α4β2 nAChR	Rat	19 nM	[9]
4OH-GTS-21	α7 nAChR (via [¹²⁵I]α-BTX displacement)	Human (SK-N- SH cells)	170 nM	[15]
40H-GTS-21	α7 nAChR (via [¹²⁵I]α-BTX displacement)	Rat (PC12 cells)	450 nM	[15]

Table 2: Functional Activity (EC $_{50}$ /IC $_{50}$) of Anabaseine Derivatives at Nicotinic Acetylcholine Receptors



Compoun d	Receptor Subtype	Assay Type	Species	Activity	Value	Referenc e(s)
Anabasein e	Fetal Muscle- type nAChR	Depolarizat ion	Human (TE671 cells)	Agonist	EC ₅₀ = 0.7 μΜ	[16]
GTS-21	α7 nAChR	Electrophy siology (Xenopus oocytes)	Human	Partial Agonist	EC ₅₀ = 11 μΜ	[9]
GTS-21	α7 nAChR	Electrophy siology (Xenopus oocytes)	Rat	Partial Agonist	EC ₅₀ = 5.2 μΜ	[9]
GTS-21	α4β2 nAChR	Ion Flux	-	Antagonist	IC50 = 17 μΜ	[9]
GTS-21	α3β4 nAChR	Ion Flux	-	Agonist	EC50 = 21 μΜ	[9]
GTS-21	5-HT3A Receptor	-	-	Antagonist	IC ₅₀ = 3.1 μΜ	[13][14]

Experimental ProtocolsSynthesis of Anabaseine

The first synthesis of anabaseine was reported by Spath and Mamoli in 1936.[10] The general procedure involves the following key steps:

- Condensation: Benzoic anhydride is reacted with δ -valerolactam to yield N-benzoylpiperidone.[10]
- Acylation: The N-benzoylpiperidone is then reacted with nicotinic acid ethyl ester in a Claisen condensation to produce α-nicotinoyl-N-benzoyl-2-piperidone.[10]



 Cyclization and Hydrolysis: This intermediate undergoes decarboxylation, ring closure, and amide hydrolysis to yield the final anabaseine product.[10]

Other synthetic strategies have since been developed to produce anabaseine and its enantiomers in good yield.[10][17][18][19]

Nicotinic Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. A common method for nAChRs involves competitive binding with a radiolabeled ligand.

- Receptor Preparation: Membranes are prepared from cells or tissues expressing the nAChR subtype of interest (e.g., HEK cells stably expressing α4β2Rs, or rat brain membranes for α7 nAChRs).[20][21]
- Competitive Binding: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125]-epibatidine or [3H]cytisine) and varying concentrations of the unlabeled test compound (e.g., GTS-21).[20][21]
- Separation: After incubation, the bound and free radioligand are separated. This is typically achieved by rapid filtration through glass fiber filters (e.g., Whatman GF/B filters), which trap the membrane-bound radioligand.[20]
- Quantification: The radioactivity retained on the filters is measured using a scintillation or gamma counter.[20]
- Data Analysis: The data is used to generate a dose-response curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

The TEVC assay is a powerful electrophysiological technique used to measure the functional activity (agonism, antagonism, or modulation) of a compound at ligand-gated ion channels expressed in Xenopus oocytes.

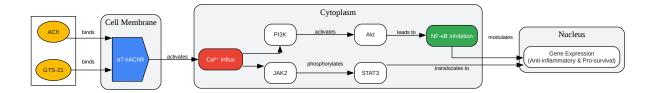


- Oocyte Preparation and Expression:Xenopus laevis oocytes are harvested and injected with cRNA encoding the nAChR subunits of interest (e.g., human or rat α7). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
- Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a buffer solution.
- Compound Application: The test compound (e.g., GTS-21) is applied to the oocyte via the perfusion system at various concentrations.[9]
- Data Acquisition: The inward current generated by the opening of the nAChR channels upon agonist binding is recorded.
- Analysis: The peak current response is measured for each concentration of the test compound. This data is then used to construct a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy (E_{max}).[9]

Visualized Mechanisms and Workflows Signaling Pathways of the α7 Nicotinic Acetylcholine Receptor

Activation of the $\alpha7$ nAChR, a ligand-gated ion channel, leads to a cascade of intracellular events.[22][23] The receptor is highly permeable to calcium ions, and their influx is a primary trigger for downstream signaling.[22][23][24] This can lead to the activation of various kinases and transcription factors, ultimately resulting in anti-inflammatory and neuroprotective effects. [23][24][25][26]





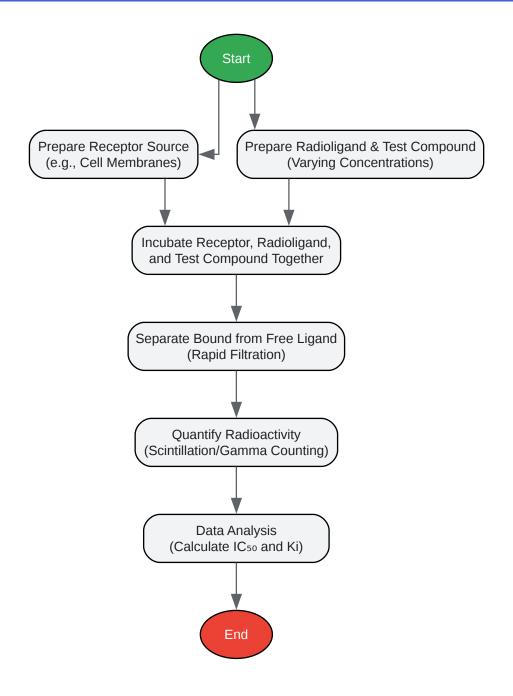
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Caption: Downstream signaling cascade following α7 nAChR activation.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical steps involved in a competitive radioligand binding assay, a fundamental technique for characterizing the affinity of compounds like GTS-21 for their target receptors.





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